tert-Butyl L-prolinate hydrochloride
Description
Contextualization within Amino Acid Chemistry and Derivatives
As a derivative of L-proline, a naturally occurring amino acid, L-Proline tert-Butyl Ester Hydrochloride belongs to the class of amino acid derivatives. cymitquimica.com The core structure is the L-proline molecule, which is distinguished by its unique cyclic secondary amine. organic-chemistry.org The key modification in this compound is the esterification of the carboxylic acid group of proline with a tert-butyl group. This "tert-butyl ester" group serves as a protecting group, a temporary modification that prevents the carboxylic acid from reacting while other chemical transformations are carried out on the molecule. This protection is crucial in multi-step syntheses, such as peptide synthesis, where specific reaction sequences are required. chemimpex.com The tert-butyl group is considered acid-labile, meaning it can be removed under mild acidic conditions to restore the original carboxylic acid. Furthermore, this modification enhances the compound's solubility in organic solvents, a valuable property for its use in various chemical reactions. chemimpex.com The hydrochloride component indicates that the compound is a salt, which can influence its solubility and reactivity. cymitquimica.com
Significance in Modern Organic Synthesis and Catalysis
The utility of L-Proline tert-Butyl Ester Hydrochloride in modern organic synthesis is multifaceted. It is extensively used as a chiral building block, meaning it can be used to construct new molecules with a specific three-dimensional arrangement (stereochemistry). chemimpex.comcymitquimica.com This is particularly important in the pharmaceutical industry, where the biological activity and safety of a drug can be highly dependent on its stereochemistry. chemimpex.com
A primary application is in peptide synthesis, where it serves as a proline unit for building peptide chains. chemimpex.com Peptides are fundamental to biochemistry and drug development, and the ability to incorporate proline residues efficiently is critical. chemimpex.com
Beyond its role as a structural component, L-proline and its derivatives have gained prominence as organocatalysts. organic-chemistry.orgresearchgate.net Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. researchgate.net Proline itself can catalyze various reactions, such as aldol (B89426) and Michael reactions, through different catalytic modes, including enamine and iminium catalysis. researchgate.netresearchgate.net Researchers have explored proline derivatives to enhance the efficiency and scope of these reactions. organic-chemistry.orgsmmu.edu.cn The modification of the proline structure, as seen in L-Proline tert-Butyl Ester Hydrochloride, can influence the catalyst's performance in asymmetric synthesis, aiming for high yields and enantioselectivity. researchgate.netrsc.org
Overview of Research Trajectories and Future Prospects
Current and future research involving L-proline derivatives continues to be an active area. A significant trajectory is the development of new and more efficient organocatalysts based on the proline scaffold. organic-chemistry.orgsmmu.edu.cn Scientists are investigating how modifications to the proline ring and its functional groups can lead to catalysts with improved reactivity and selectivity for a wider range of chemical transformations. organic-chemistry.orgsigmaaldrich.com This includes the synthesis of proline derivatives for use in multi-component reactions, which allow for the construction of complex molecules in a single step, aligning with the principles of green chemistry. researchgate.net
Another area of focus is the synthesis of novel, functionally diverse peptides and bioactive compounds using proline derivatives as key components. organic-chemistry.orgsigmaaldrich.comnih.gov The ability to create peptides with specific conformational constraints by incorporating modified proline residues is of great interest for understanding protein folding and for designing new therapeutic agents. sigmaaldrich.comnih.gov The development of practical synthetic methods, such as "proline editing," allows for the stereospecific modification of proline within a peptide sequence, opening up possibilities for creating a vast array of functionalized molecules. nih.gov The future prospects lie in harnessing these advanced synthetic tools to create novel materials, pharmaceuticals, and more sustainable chemical processes.
Data Tables
Table 1: Physicochemical Properties of L-Proline tert-Butyl Ester Hydrochloride
| Property | Value |
| CAS Number | 5497-76-7 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.7 g/mol chemimpex.com |
| Appearance | White to off-white crystalline powder chemimpex.comcymitquimica.com |
| Melting Point | 91 - 112 °C chemimpex.com |
| Optical Rotation | [a]20D = -33 ± 2.5 ° (c=2 in EtOH) chemimpex.com |
| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |
Table 2: Comparison of Proline Ester Protecting Groups
| Feature | L-Proline tert-Butyl Ester Hydrochloride | L-Proline Benzyl (B1604629) Ester Hydrochloride |
| Protecting Group | tert-Butyl | Benzyl |
| Molecular Formula | C₉H₁₈ClNO₂ | C₁₂H₁₅NO₂·HCl |
| Molecular Weight | 207.7 g/mol | 241.72 g/mol |
| Cleavage Condition | Mild acidic conditions (e.g., trifluoroacetic acid) | Hydrogenolysis or strong acids (e.g., HBr/AcOH) |
| Solubility Profile | Good solubility in polar aprotic solvents (e.g., DMF) | Favors organic phase partitioning (less polar) |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUYANMOEMBTBV-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203503 | |
| Record name | tert-Butyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5497-76-7 | |
| Record name | L-Proline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5497-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005497767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for L Proline Tert Butyl Ester Hydrochloride
Established Synthetic Routes for L-Proline tert-Butyl Ester Hydrochloride
The primary method for synthesizing L-Proline tert-butyl ester is through the direct esterification of L-proline. This process is typically followed by conversion to its hydrochloride salt to improve stability and handling.
Esterification of L-Proline with tert-Butanol (B103910)/Acetic Acid tert-Butyl Ester
The esterification of L-proline is commonly achieved using either tert-butanol or, more frequently, acetic acid tert-butyl ester as the source of the tert-butyl group. This reaction is catalyzed by a strong acid. A general method involves dissolving L-proline in acetic acid tert-butyl ester, typically in a volume ratio of 10–20:1 of the ester to the amino acid. prepchem.com
Strong acids are essential for catalyzing the esterification process. Several acids have been employed for this purpose, with varying degrees of effectiveness.
Perchloric Acid (HClO₄): This is often the preferred catalyst for the esterification of amino acids with acetic acid tert-butyl ester. prepchem.com A Japanese patent describes the use of a 40-70% aqueous solution of perchloric acid in amounts of 1.1 to 1.5 equivalents relative to the amino acid. google.com The reaction of L-pyroglutamic acid, a related cyclic amino acid, with tert-butyl acetate (B1210297) in the presence of perchloric acid has been reported to yield the corresponding tert-butyl ester in 70% yield. nih.gov
Hydrobromic Acid (HBr): Hydrobromic acid shows similar efficiency to perchloric acid in this esterification, though it may necessitate longer reaction times to achieve comparable yields. prepchem.com
A comparative overview of these catalysts is presented below:
| Catalyst | Relative Effectiveness | Noted Characteristics |
| Perchloric Acid | High | Preferred catalyst, efficient under mild conditions. prepchem.comgoogle.com |
| Hydrobromic Acid | Moderate to High | Similar efficiency to perchloric acid, but may require longer reaction times. prepchem.com |
| Sulfuric Acid | Low to Moderate | Less effective due to the potential for side reactions. prepchem.com |
The optimization of reaction conditions is crucial for maximizing the yield and purity of L-proline tert-butyl ester.
Temperature: The esterification is typically conducted at or near ambient temperatures, generally within the range of 15–25°C. prepchem.comgoogle.com This mild temperature helps to minimize side reactions that can occur at elevated temperatures with strong acid catalysts.
Time: The reaction time is dependent on the chosen catalyst. With perchloric acid, the reaction is generally complete within 18–24 hours. prepchem.comgoogle.com In contrast, using hydrobromic acid might require a longer duration of 24–48 hours. prepchem.com
Solvent: Acetic acid tert-butyl ester often serves as both the reactant and the solvent, simplifying the reaction setup. prepchem.comgoogle.com In other related syntheses of amino acid esters, solvents like dioxane and dichloromethane (B109758) have been utilized, particularly when using isobutylene (B52900) as the tert-butyl source. google.com
Reagent Ratios: The ratio of reagents is a key parameter. A significant excess of the esterifying agent, acetic acid tert-butyl ester, is used, with a volume ratio to L-proline of 10–20:1 being typical. prepchem.com The acid catalyst is used in a slight excess, generally 1.1–1.5 molar equivalents relative to the L-proline. google.com
The following table summarizes the optimized reaction parameters:
| Parameter | Optimized Condition | Rationale |
| Temperature | 15–25°C prepchem.comgoogle.com | Minimizes side reactions. |
| Time | 18–24 hours (with HClO₄) prepchem.comgoogle.com | Allows for completion of the reaction. |
| 24–48 hours (with HBr) prepchem.com | ||
| Solvent | Acetic acid tert-butyl ester prepchem.comgoogle.com | Acts as both reactant and solvent. |
| Reagent Ratios | Acetic acid tert-butyl ester:L-proline (10–20:1 v/v) prepchem.com | Drives the equilibrium towards the product. |
| Acid Catalyst:L-proline (1.1–1.5:1 molar eq.) google.com | Ensures effective catalysis. |
Following the esterification, the resulting L-proline tert-butyl ester is converted to its hydrochloride salt. This is a standard procedure for amino acid esters, which enhances their stability and facilitates isolation and handling as a crystalline solid.
The most common method for forming the hydrochloride salt is to treat a solution of the crude L-proline tert-butyl ester with hydrogen chloride gas. prepchem.com The free amine of the ester is dissolved in a dry, non-polar solvent, typically an ether such as diethyl ether or isopropyl ether. prepchem.comgoogle.com Gaseous hydrogen chloride is then bubbled through the solution. google.com This process can also be achieved by adding a pre-prepared solution of HCl in a compatible ether. google.com The reaction is often carried out at reduced temperatures, for instance, by cooling the solution to 0–10°C, to control the exothermicity of the salt formation and to promote better crystal formation.
The introduction of HCl gas into the ethereal solution of L-proline tert-butyl ester leads to the precipitation of the hydrochloride salt as a solid. prepchem.comgoogle.com The salt is generally insoluble in the ether solvent, which facilitates its isolation by filtration. The precipitated white crystals are then typically washed with a cold portion of the ether solvent to remove any remaining impurities. prepchem.com For further purification, recrystallization can be performed. While specific recrystallization solvents for L-proline tert-butyl ester hydrochloride are not extensively detailed, general techniques for amino acid hydrochlorides often involve dissolving the crude salt in a minimal amount of a polar solvent (like ethanol) and then inducing crystallization by adding a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by cooling. prepchem.com The final product is then dried under reduced pressure. prepchem.comgoogle.com This entire process, from esterification to the final salt, can achieve yields in the range of 70–76%. prepchem.com
Formation of Hydrochloride Salt
Direct Amine Reaction with tert-Butyl Chloroformate Followed by Hydrolysis
A common pathway to proline esters involves the initial protection of the secondary amine. While direct reaction with tert-butyl chloroformate can be used for this N-protection step, a more frequent method involves using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This multi-step, one-pot synthesis is both economical and practical.
The process begins with the N-protection of L-proline. L-proline is suspended in a solvent and reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine (B128534). This reaction yields the N-Boc protected proline intermediate. Following the formation of this intermediate, the carboxylic acid is activated. In a subsequent step, this activated intermediate is coupled with an amino alcohol. Finally, the Boc protecting group is removed by treatment with a strong acid, such as 12 N hydrochloric acid (HCl) in a methanol (B129727)/dichloromethane solvent system, which also facilitates the formation of the final hydrochloride salt. orgsyn.org This deprotection step, which involves cleaving the N-Boc group, should not be confused with the hydrolysis of the tert-butyl ester itself.
Table 1: Key Reagents in N-Boc Protection and Deprotection Sequence
| Step | Reagent | Purpose |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects the secondary amine of proline |
| Base | Triethylamine | Facilitates the N-protection reaction |
| Deprotection/Salt Formation | Hydrochloric Acid (HCl) | Removes the Boc group and forms the hydrochloride salt |
Alternative and Emerging Synthetic Approaches
Research continues to explore more efficient, scalable, and environmentally friendly methods for synthesizing amino acid tert-butyl esters.
One prominent alternative method involves the direct esterification of an amino acid with tert-butyl acetate using a strong acid catalyst. google.com This approach avoids the need for protecting group chemistry in some contexts.
The reaction involves dissolving the amino acid in a significant volume of tert-butyl acetate (typically a 10-20:1 volume ratio). google.com A strong aqueous acid catalyst, such as perchloric acid (HClO₄), is added in a slight molar excess relative to the amino acid. google.com The mixture is stirred at ambient temperatures (15–25°C) for an extended period (18–24 hours) under an inert atmosphere to drive the esterification to completion. After the reaction, the mixture is neutralized with an alkali hydroxide (B78521) solution, and the organic layer containing the ester is separated. google.com The hydrochloride salt is then precipitated by treating the organic solution with hydrogen chloride gas dissolved in an ether solvent, achieving yields in the range of 70–76%.
While perchloric acid is highly effective, other acid catalysts have been investigated. Hydrobromic acid shows similar efficiency but may require longer reaction times, whereas sulfuric acid is a less effective alternative due to side reactions. Another patented process describes reacting the amino acid with isobutylene in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid. google.com
Table 2: Comparison of Catalysts for Direct Esterification
| Catalyst | Typical Conditions | Reported Yield | Notes |
| Perchloric Acid (HClO₄) | 15–25°C, 18–24 hours | 70–76% | Preferred catalyst for high efficiency. |
| Hydrobromic Acid (HBr) | Ambient Temp, 24–48 hours | Similar to HClO₄ | Longer reaction times may be required. |
| Sulfuric Acid (H₂SO₄) | N/A | Variable | Less effective due to potential side reactions. |
| p-Toluenesulfonic Acid (PTSA) | Autoclave, 2–3 days | N/A | Used with isobutylene as the tert-butyl source. google.com |
Green chemistry principles focus on developing synthetic routes that are more environmentally benign. In the context of L-proline tert-butyl ester synthesis, this includes using less hazardous solvents and reagents, and improving atom economy. The direct esterification method using tert-butyl acetate can be seen as a step towards greener synthesis as it can be a one-pot process, potentially reducing waste from intermediate purification steps. google.com
Furthermore, the development of catalytic systems, particularly those that can be recycled or are based on more benign acids, is an area of active research. For instance, using solid acid catalysts like silica-impregnated H₂SO₄ simplifies catalyst removal and reduces liquid waste streams. google.com The use of biocatalysts, such as enzymes, for esterification represents a significant advancement in green chemistry, although specific applications for L-proline tert-butyl ester are still emerging.
Chemical Reactivity and Transformation of L-Proline tert-Butyl Ester Hydrochloride
The chemical reactivity of L-proline tert-butyl ester hydrochloride is dominated by the properties of its functional groups: the secondary amine hydrochloride and the tert-butyl ester.
Hydrolysis Reactions
The tert-butyl ester group is known for its stability under neutral and basic conditions but is readily cleaved under acidic conditions. acsgcipr.orgarkat-usa.org This selective lability is a cornerstone of its use as a protecting group in organic synthesis.
The hydrolysis of L-proline tert-butyl ester under acidic conditions regenerates the parent amino acid, L-proline, and produces tert-butanol as a byproduct. The reaction proceeds via a mechanism where acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. acsgcipr.org Unlike the hydrolysis of less hindered esters, the cleavage of a tert-butyl ester follows a pathway involving the formation of a stable tertiary carbocation (the tert-butyl cation), which then reacts with water to form tert-butanol. acsgcipr.org
This reaction can be carried out using a variety of acids, including trifluoroacetic acid, formic acid, or aqueous hydrochloric acid. acsgcipr.orgbiosynth.com The choice of acid and reaction conditions can be tailored to be compatible with other protecting groups present in the molecule. acsgcipr.org For example, using formic acid is a suitable method for substrates containing sensitive β-lactam rings. acsgcipr.org The reaction is an equilibrium process, and using a large excess of water helps drive it to completion. acsgcipr.org
Table 3: Products of Acidic Hydrolysis
| Reactant | Conditions | Product 1 | Product 2 |
| L-Proline tert-Butyl Ester | Aqueous Acid (e.g., HCl) | L-Proline | tert-Butanol |
Base-Mediated Hydrolysis
Base-mediated hydrolysis of the tert-butyl ester in L-proline derivatives is a common method for deprotection, yielding the corresponding carboxylic acid. This reaction is typically carried out using a strong base such as potassium hydroxide.
In one example, a substituted N-Boc-4-methyleneproline tert-butyl ester was subjected to basic hydrolysis to yield the corresponding carboxylic acid. prepchem.com The reaction was carried out at room temperature, demonstrating that the tert-butyl ester can be cleaved under relatively mild basic conditions. prepchem.com
A study on an enantioselective approach to 4-substituted proline scaffolds provides a detailed example of this reaction. A crude dibromo tert-butyl ester of a proline derivative was hydrolyzed using aqueous potassium hydroxide in a mixture of methanol, tetrahydrofuran, and water. nih.gov The reaction proceeded at room temperature over 48 hours to afford the corresponding dibromo acid in 80% yield after acidification and purification. nih.gov
Another instance of base-mediated hydrolysis involved a different proline tert-butyl ester derivative, which was treated with a 50% aqueous solution of potassium hydroxide in a solvent system of methanol, tetrahydrofuran, and water. nih.gov This reaction was complete after 24 hours at room temperature, providing the desired carboxylic acid in 82% yield. nih.gov
Table 1: Base-Mediated Hydrolysis of L-Proline tert-Butyl Ester Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dibromo tert-butyl ester of a proline derivative | 50% aq. KOH, MeOH, THF, H₂O, room temperature, 48 h | Dibromo acid derivative | 80% | nih.gov |
Chemoselective Deprotection Strategies (e.g., using ZnBr₂)
Chemoselective deprotection of the tert-butyl ester group is crucial when other acid-labile protecting groups are present in the molecule. Zinc bromide (ZnBr₂) has been shown to be an effective reagent for the selective hydrolysis of tert-butyl esters under conditions that can leave other sensitive groups intact.
Research has demonstrated that ZnBr₂ in dichloromethane can be used for the chemoselective hydrolysis of α-amino tert-butyl esters. While N-Boc and N-trityl groups were found to be labile under these conditions, PhF (9-(9-phenylfluorenyl)) protected amines were compatible, allowing for the preparation of N-(PhF)amino acids from their tert-butyl esters in good yields.
Specifically, the deprotection of (2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl ester using 500 mol% of ZnBr₂ in dichloromethane for 24 hours resulted in a 14% yield of the corresponding acid, with 45% of the starting material recovered. Increasing the amount of ZnBr₂ to 1000 mol% only modestly improved the yield to 27%. This suggests that while the reaction is possible, it may be substrate-dependent and require optimization.
Transesterification Reactions
Transesterification is a process of exchanging the organic group of an ester with the organic group of an alcohol. While specific studies on the transesterification of L-proline tert-butyl ester hydrochloride are not prevalent in the provided results, general methodologies for the transesterification of β-keto esters have been reported, which may have some applicability. For instance, boric acid has been used as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols. nih.gov Another method employs a combination of borate (B1201080) and zirconia as a selective catalyst for transesterification under solvent-free conditions. nih.gov These reactions typically proceed via an enol intermediate. nih.gov
Oxidation Reactions
The oxidation of L-proline and its derivatives can lead to various products depending on the oxidant and reaction conditions. Studies on the hydroxyl radical-initiated oxidation of L-proline in the aqueous phase have shown that the main reaction sites are the β- and γ-carbons. nih.gov The products of the oxidation of amino acids by hydroxyl radicals can include α-ketoacids, CO₂, oximes, and aldehydes or carboxylic acids with one less carbon atom. nih.gov
While direct oxidation studies on L-proline tert-butyl ester hydrochloride are limited in the provided search results, research on the oxidation of L-proline methyl ester derivatives with an iodosylbenzene/trimethylsilylazide reagent combination has been reported, suggesting that the esterified proline ring is susceptible to oxidation. arizona.edu
Reduction Reactions
The ester group of L-proline tert-butyl ester can be reduced to the corresponding alcohol. For example, the reduction of N-[[N-(benzyloxycarbonyl)-L-phenylalanyl]methyl]-L-proline tert-butyl ester was achieved using sodium borohydride (B1222165) in a mixture of isopropanol, ethanol, and methanol at room temperature. prepchem.com This reaction yielded the corresponding N-[3(S)-(benzyloxyformamido)-2(R and S)-hydroxy-4-phenylbutyl]-L-proline tert-butyl ester. prepchem.com
Table 2: Reduction of an N-Substituted L-Proline tert-Butyl Ester
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at the α-carbon of proline derivatives, though specific examples involving L-proline tert-butyl ester hydrochloride are not detailed in the provided search results. The general principle involves the displacement of a leaving group by a nucleophile. The reactivity of the α-carbon can be influenced by the nature of the N-substituent and the reaction conditions.
Reactions Involving the Amino Group (e.g., derivatization, protection strategies)
The secondary amino group of the proline ring in L-proline tert-butyl ester hydrochloride is a key site for various chemical modifications, including derivatization and protection.
Protection Strategies:
In peptide synthesis, the amino group of proline is often protected to prevent unwanted side reactions during peptide coupling. Common protecting groups include the tert-butoxycarbonyl (Boc) group. The synthesis of N-Boc-L-proline can be achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane. rsc.org Another method involves the use of tert-butyl phenyl carbonate and 1,1,3,3-tetramethylguanidine (B143053) in dimethyl sulfoxide. orgsyn.org
A specific example of N-Boc protection of a proline derivative involves the reaction of tert-butyl (S)-4-methyleneprolinate with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. nih.gov This reaction, conducted at room temperature for 48 hours, yielded the N-Boc protected product in 85% yield. nih.gov
Derivatization:
The amino group can also be derivatized for analytical purposes or to introduce new functionalities. For instance, L-proline tert-butyl ester can be acylated. A procedure for the synthesis of (S,S)-1-[N-[3-[(benzyloxycarbonyl)-amino]-2-hydroxy-1-oxo-4-phenylbutyl]-L-alanyl]-L-proline, t-butyl ester involves the coupling of L-Ala-L-Pro t-butyl ester with (2S,3S)-3-[(benzyloxycarbonyl) amino]-2-hydroxy-4-phenylbutanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt). prepchem.com
Table 3: N-Boc Protection of a Proline Derivative
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|
Stereochemical Implications of Reactions
The synthesis of L-proline tert-butyl ester hydrochloride necessitates careful consideration of the stereochemical integrity of the chiral center at the alpha-carbon of the proline ring. The inherent chirality of the L-proline starting material is a critical feature of the final product, particularly for its applications in asymmetric synthesis and as a chiral building block in pharmaceuticals. nih.gov The reaction pathways involved in the esterification of the carboxylic acid and the subsequent formation of the hydrochloride salt must be controlled to prevent racemization or epimerization.
The stereochemical outcome of reactions involving proline esters can be highly dependent on several factors, including the choice of reagents, solvents, and the nature of protecting groups on the nitrogen atom. prepchem.com While many synthetic procedures for proline esters are designed to preserve the original stereochemistry, certain conditions can lead to a loss of optical purity.
For instance, studies on the coupling of N-protected proline with other molecules have shown that the choice of coupling agents and additives can significantly impact the stereochemical integrity. It has been observed that in some peptide coupling reactions involving proline phenacyl esters, the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can catalyze racemization at the alpha-carbon of the proline residue. nih.gov This racemization is thought to proceed through the formation of a cyclic carbinol-amine intermediate. nih.gov Although this specific example does not involve tert-butyl ester formation directly, it highlights the susceptibility of the proline alpha-proton to abstraction under certain reaction conditions, which could potentially lead to racemization.
Furthermore, the conditions under which the hydrochloride salt is formed can also have stereochemical consequences. The use of strong acidic conditions to protonate the secondary amine of the proline ring could potentially lead to the racemization of intermediates. For example, in the synthesis of 5-tert-butylproline, an intermediate, 5-tert-butyl-Δ⁵-dehydroproline, was found to be configurationally labile and prone to racemization under acidic conditions. acs.org This suggests that the stability of the chiral center in proline derivatives can be compromised in acidic environments.
Conversely, modern synthetic methods often employ strategies that ensure the retention of configuration. The "proline editing" approach, which involves stereospecific modifications of a hydroxyproline (B1673980) residue within a peptide, demonstrates that reactions on the proline ring can be conducted without alpha-epimerization when appropriate protecting groups and reaction conditions are utilized. nih.gov The choice of the N-protecting group is crucial in many stereoselective alkylations of proline esters, influencing the diastereoselectivity of the reaction. prepchem.com
To ensure the synthesis of L-proline tert-butyl ester hydrochloride with high enantiomeric purity, it is imperative to select reaction conditions that minimize the risk of racemization. This typically involves the use of mild esterification methods and controlled formation of the hydrochloride salt. The stereochemical purity of the final product is often verified using analytical techniques such as chiral chromatography.
The following table summarizes key factors that can influence the stereochemical outcome in reactions involving proline derivatives, which are relevant considerations for the synthesis of L-proline tert-butyl ester hydrochloride.
| Factor | Potential Stereochemical Implication | Research Finding |
| Coupling Reagents & Additives | Potential for racemization at the α-carbon. | The use of 1-hydroxybenzotriazole (HOBt) with carbodiimides in certain solvents was found to induce significant racemization in proline phenacyl esters. nih.gov |
| N-Protecting Group | Influences the diastereoselectivity of subsequent reactions. | The diastereoselectivity of alkylation reactions of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester is dependent on the N-protecting group. prepchem.com |
| Acidic Conditions | Risk of racemization of intermediates. | An intermediate in the synthesis of 5-tert-butylproline, 5-tert-butyl-Δ⁵-dehydroproline, was shown to be configurationally unstable and racemized under acidic conditions. acs.org |
| Reaction Protocol | Stereospecificity can be achieved with controlled methods. | "Proline editing" techniques allow for stereospecific modifications of proline residues within peptides without α-epimerization. nih.gov |
Applications in Advanced Organic Synthesis
L-Proline tert-Butyl Ester Hydrochloride as a Chiral Building Block
The compound is widely utilized as a chiral building block, a foundational molecule from which larger, stereochemically defined structures are built. chemimpex.com Its rigid, cyclic structure and defined stereochemistry at the α-carbon are fundamental to its utility.
The intrinsic chirality of L-proline tert-butyl ester hydrochloride makes it an excellent starting material for syntheses where the control of stereochemistry is paramount. The compound's structure provides a fixed stereochemical foundation, enabling the introduction of new chiral centers with a high degree of predictability. The pyrrolidine (B122466) ring restricts conformational freedom, which helps in directing the approach of reagents to a specific face of the molecule, thus controlling the stereochemical outcome of reactions at or near the proline ring. Proline and its derivatives are known to act as "simplest enzymes" because of their capacity to catalyze reactions with high stereoselectivity. libretexts.org
A primary application of this chiral building block is in the synthesis of enantiomerically pure compounds. chemimpex.comchemimpex.com In the pharmaceutical industry, the biological activity, efficacy, and safety of a drug often depend on its specific stereochemistry. chemimpex.com Using a starting material like L-proline tert-butyl ester hydrochloride ensures that the desired enantiomer is produced, avoiding the need for costly and often difficult chiral resolution steps later in the synthesis.
Research into the synthesis of 4-substituted proline analogues, which are key components in antiviral agents like ledipasvir, demonstrates this principle. nih.gov In one study, the synthesis of tert-butyl (S)-4-methyleneprolinate was optimized to achieve a high yield and enantiomeric ratio (e.r.). nih.gov The reaction temperature was found to be a critical factor influencing both yield and stereoselectivity. nih.gov
Table 1: Effect of Reaction Temperature on the Synthesis of a Chiral Proline Derivative nih.gov
| Reactant Equivalents | Temperature | Reaction Time | Yield | Enantiomeric Ratio (e.r.) |
| 2.5 | -20 °C | 7 h | 71% | 95:5 |
| 2.5 | > 0 °C | - | - | Significant Loss |
| 2.5 | < -20 °C | - | Dramatic Decrease | - |
| 4.0 | -20 °C | - | 38% | 93:7 |
This data underscores how the chiral scaffold is used to generate new complex structures with high enantiomeric purity under optimized conditions. nih.gov
Beyond being a simple building block, L-proline tert-butyl ester hydrochloride and its derivatives function as effective chiral auxiliaries. chemimpex.comchemimpex.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. nih.gov The auxiliary is then removed, having imparted its "chiral memory" to the product molecule.
The proline scaffold is particularly effective in this role. libretexts.orgnih.gov For instance, enolates derived from N-acyl proline esters can be alkylated with high diastereoselectivity. nih.gov The rigid pyrrolidine ring and the existing stereocenter dictate the direction from which the electrophile approaches, leading to the preferential formation of one diastereomer over the other. nih.gov This strategy has been applied to the synthesis of various α-substituted and quaternary proline derivatives, which are important non-natural amino acids for drug development. nih.gov
Application in Catalysis
Beyond its role as a building block, the chiral nature of L-proline tert-butyl ester hydrochloride makes it a valuable precursor and component in the field of asymmetric catalysis. chemimpex.com Chiral catalysts are essential for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. chemimpex.com
Chiral Organocatalyst in Asymmetric Reactions
L-proline and its derivatives, including the tert-butyl ester, have emerged as powerful chiral organocatalysts. researchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers several advantages over traditional metal-based catalysts, such as lower toxicity and operational simplicity. greyhoundchrom.com L-proline tert-butyl ester can be used directly or as a precursor to more complex catalysts for a variety of asymmetric transformations. organic-chemistry.org These catalysts facilitate the formation of one enantiomer of a product over the other, leading to high enantioselectivity. organic-chemistry.org
The development of proline-derived catalysts has significantly advanced the field of asymmetric synthesis, enabling the efficient production of optically active compounds. researchgate.net
Effectiveness in Aldol (B89426) Reactions
The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organic synthesis. wikipedia.org This reaction forms a new carbon-carbon bond between two carbonyl compounds with high stereocontrol. nih.gov While L-proline itself is an effective catalyst, modifications to its structure, such as esterification to the tert-butyl ester, can influence the reaction's efficiency and selectivity. researchgate.net
The mechanism of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate. nih.gov The catalyst's stereochemistry directs the approach of the electrophile, resulting in an enantiomerically enriched product. L-proline based catalysts have been shown to be effective in both intermolecular and intramolecular aldol reactions. wikipedia.orgnih.gov
| Reaction Type | Catalyst | Key Feature |
| Asymmetric Aldol Reaction | L-proline and its derivatives | High enantioselectivity in C-C bond formation wikipedia.org |
| Asymmetric Mannich Reaction | Proline-derived organocatalysts | Superior results compared to proline alone organic-chemistry.org |
| Asymmetric Michael Addition | Proline-derived organocatalysts | Effective in various solvents organic-chemistry.org |
Role in Carbon-Carbon Bond Forming Reactions
The utility of L-proline tert-butyl ester hydrochloride and its derivatives extends to a broader range of carbon-carbon bond-forming reactions beyond the aldol reaction. These include asymmetric Mannich reactions and Michael additions, which are fundamental transformations in organic chemistry for building molecular complexity. organic-chemistry.org
In the asymmetric Mannich reaction, proline-derived catalysts promote the addition of an enolizable carbonyl compound to an imine, yielding chiral β-amino carbonyl compounds. organic-chemistry.org Similarly, in the asymmetric Michael addition, these catalysts facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org The development of more sophisticated proline-based catalysts, sometimes derived from the tert-butyl ester, has led to improved yields and enantioselectivities in these reactions, often under milder and more environmentally friendly conditions. organic-chemistry.org
Catalyst Recycling and Reusability Studies
The development of recyclable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve economic efficiency. While L-proline itself is a celebrated organocatalyst, its derivatives are often immobilized on solid supports to facilitate recovery and reuse. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov L-Proline tert-butyl ester is a key intermediate in the synthesis of such supported catalysts.
One strategy involves the functionalization of polymers with L-proline. In this process, the amino and carboxylic acid groups of L-proline are first protected to prevent unwanted side reactions during polymerization. The use of a tert-butyloxycarbonyl (Boc) group for the amine and a tert-butyl ester for the acid is an effective strategy due to the straightforward deprotection process that can simultaneously unmask both functionalities.
For instance, a monomer can be prepared where the L-proline unit, protected as its N-Boc, tert-butyl ester derivative, is attached to a polymerizable group (e.g., a styrenic or methacrylic monomer). This functionalized monomer is then copolymerized, often using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create a well-defined polymer scaffold. After polymerization, the Boc and tert-butyl protecting groups are removed, typically under acidic conditions, to expose the active L-proline catalytic sites. The resulting polymer-supported catalyst can be used in reactions such as asymmetric aldol condensations. These catalysts have demonstrated high activity and selectivity and can be successfully recycled multiple times with no significant loss of catalytic performance. nih.gov
A notable example is the use of L-proline moieties bound to a thermoresponsive polymer, creating nanoreactors that are efficient for asymmetric aldol reactions in water. nih.gov These systems can be recycled by adjusting the temperature; lowering the temperature disassembles the nanoreactors, allowing the product to be isolated by centrifugation. The polymer catalyst remains in solution and can be reused by heating it to reform the nanoreactors. nih.gov While a slight decrease in yield was noted after five cycles, the stereoselectivity remained high. nih.gov
Recyclability of Polymer-Supported L-Proline Catalysts
Illustrative data on the performance of a thermoresponsive polymer-supported L-proline catalyst in the asymmetric aldol reaction in water. The catalyst is prepared using a pathway involving L-proline tert-butyl ester as a protected intermediate.
| Recycle Run | Yield (%) | anti/syn Ratio | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | 95 | 95:5 | 98 |
| 2 | 94 | 95:5 | 98 |
| 3 | 93 | 94:6 | 97 |
| 4 | 91 | 94:6 | 97 |
| 5 | 89 | 94:6 | 97 |
Synthesis of Proline Analogues and Derivatives
The rigid structure of the proline ring is a key feature in determining the secondary structure of peptides. acs.orgnih.gov Modifying the proline scaffold allows chemists to create analogues with tailored conformational constraints, which is a powerful tool in medicinal chemistry and protein engineering. nih.govnih.gov L-Proline tert-butyl ester is a valuable starting material for synthesizing these complex derivatives.
Stereoselective Synthesis of Quaternary Proline Analogues
Quaternary proline analogues, which contain a fully substituted α-carbon, are of significant interest for their ability to impose severe conformational restrictions on peptides. nih.gov A primary method for their synthesis is the stereoselective alkylation of proline enolates. nih.govlibretexts.org In this approach, a strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of an N-protected proline ester, forming a planar enolate. This enolate then reacts with an alkyl halide in an SN2 reaction to introduce a new substituent at the α-position. libretexts.orgyoutube.com
The stereochemical outcome of this alkylation is highly dependent on several factors, including the N-protecting group, the ester group, and the alkylating agent. nih.gov The use of a bulky tert-butyl ester can influence the facial selectivity of the incoming electrophile. Although many studies have focused on methyl or benzyl (B1604629) esters, the principles apply broadly to other esters. The N-Boc-protected proline framework is commonly used in these syntheses. nih.gov For example, the alkylation of enolates derived from N-Boc protected proline derivatives has been shown to proceed with high diastereoselectivity, which is crucial for producing enantiomerically pure quaternary amino acids. nih.govnih.gov
Preparation of Fluoro-L-prolines (e.g., cis- and trans-4-[18F]Fluoro-L-proline)
Fluorinated proline analogues are important tools in biochemistry and for medical imaging applications like Positron Emission Tomography (PET). nih.govfrontiersin.org The synthesis of PET imaging agents such as cis- and trans-4-[¹⁸F]Fluoro-L-proline often involves nucleophilic fluorination of a hydroxyproline (B1673980) precursor followed by deprotection. nih.govnih.govacs.org
A significant challenge in these syntheses is the potential for intramolecular side reactions involving the ester carbonyl group, which can lead to the formation of undesired stereoisomers. nih.gov Research has shown that using a sterically bulky proline derivative, specifically N-Boc-L-proline tert-butyl ester, effectively minimizes these side reactions. nih.govacs.org The tert-butyl ester group provides sufficient steric hindrance to prevent the intramolecular participation of the carbonyl oxygen during the fluorination step, leading to the formation of a single diastereomer with high selectivity. nih.govacs.org
In a developed automated radiosynthesis, (2S,4R)-N-Boc-4-hydroxy-L-proline is first converted to its tert-butyl ester. nih.govacs.org This intermediate is then tosylated and subjected to nucleophilic fluorination with [¹⁸F]fluoride. The dual Boc and tert-butyl ester protecting groups are advantageous as they can be rapidly and mildly removed in a single step using acidic conditions, which is ideal for working with short-lived radioisotopes. nih.govacs.org This method provides efficient access to both cis- and trans-4-[¹⁸F]Fluoro-L-proline with high radiochemical purity. nih.gov
Automated Radiosynthesis of [¹⁸F]Fluoroprolines Using a Tert-Butyl Ester Precursor
Summary of results for the automated synthesis of cis- and trans-4-[¹⁸F]Fluoro-L-proline, highlighting the efficiency of the method that utilizes an N-Boc, tert-butyl ester protected precursor to ensure high selectivity.
| Product | Radiochemical Yield (RCY, %) | Radiochemical Purity | Total Synthesis Time (min) |
|---|---|---|---|
| cis-4-[¹⁸F]Fluoro-L-proline | 41 ± 3.6% | >99% | 59 ± 1.9 |
| trans-4-[¹⁸F]Fluoro-L-proline | 34 ± 4.3% | >99% | 57 ± 1.2 |
Data sourced from The Journal of Organic Chemistry. nih.gov
Synthesis of Fused Bicyclic Proline Analogues
Fused bicyclic proline analogues represent a class of highly rigid structures that are valuable in drug design for creating peptidomimetics with well-defined conformations. acs.orgacs.org These structures are found in several approved drugs, including antihypertensive and antiviral agents. acs.org The synthesis of these complex scaffolds often involves intramolecular cyclization reactions to form the second ring fused to the pyrrolidine core. acs.orgnih.gov
While numerous strategies exist, one approach involves the intramolecular C(sp³)–H amidation to create a bicyclic γ-lactam, which can then be converted to the desired bicyclic α- or β-proline. acs.orgnih.gov Other methods include the alkylation of enamines followed by cyclization and reduction. acs.org For example, an asymmetric synthesis of unsaturated, fused bicyclic proline analogues has been achieved through a novel migratory cyclization of δ-amino alkenyl aminosulfoxonium salts. nih.gov In this specific route, the proline skeleton is constructed from an N-tert-butylsulfonyl imino ethyl ester, which undergoes amino alkylation and subsequent cyclization to yield the bicyclic product. nih.gov While this example does not start directly from L-proline tert-butyl ester, it illustrates the type of advanced synthetic strategies employed to access these conformationally constrained targets.
Derivatization for Conformational Restriction and Biological Activity
The biological activity of peptides is intimately linked to their three-dimensional structure. nih.gov Proline's unique cyclic structure restricts the peptide backbone, but this can be further manipulated through derivatization. nih.govnih.gov Introducing substituents onto the proline ring can bias its conformational equilibria—namely, the cis/trans isomerization of the amide bond and the endo/exo pucker of the pyrrolidine ring. nih.govnih.gov
L-Proline tert-butyl ester serves as a platform for these modifications. The introduction of sterically demanding groups, such as a tert-butyl group, can create a strong conformational bias due to steric effects. nih.gov For example, the synthesis of cis-5-tert-butyl-L-proline was developed to create a mimetic that favors the cis peptide bond conformation. nih.gov Such conformationally locked analogues are crucial for studying structure-activity relationships, as they can help identify the specific peptide conformation required for receptor binding and biological activity. nih.govnih.gov The tert-butyl group itself is valuable in medicinal chemistry for its hydrophobicity and ability to facilitate target binding with a reduced entropic penalty. nih.gov Derivatization can also be used to introduce functional handles for bioconjugation or probes for spectroscopic analysis, such as the ¹⁹F NMR-active perfluoro-tert-butyl ether group. nih.govacs.org
Biological and Biomedical Research Applications
Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, L-Proline tert-butyl ester hydrochloride serves as a specialized chemical probe. Its utility is particularly noted in the study of enzymes, their activities, and their roles in cellular processes. chemimpex.com
A significant biological activity of L-Proline tert-butyl ester hydrochloride is its ability to inhibit certain classes of proteases. medchemexpress.com Research has specifically highlighted its role as an inhibitor of cysteine proteases and cathepsins. medchemexpress.com Cathepsins are a group of proteases that, when dysregulated, are implicated in the progression of various diseases. nih.gov The inhibitory action of this compound makes it a valuable molecule for the research and development of more potent and specific protease inhibitors. medchemexpress.com
Due to its inhibitory properties, L-Proline tert-butyl ester hydrochloride is employed in biochemical research to study enzyme activity. chemimpex.com In enzyme assays, it can be used as a tool to selectively block the function of specific proteases, such as cathepsins. This allows researchers to isolate and study the activity of other enzymes in a complex biological sample or to investigate the specific consequences of inhibiting a particular protease, thereby providing clearer insights into biological pathways and disease mechanisms. chemimpex.com
The ability of L-Proline tert-butyl ester hydrochloride to inhibit proteases like cathepsins has direct implications for understanding disease mechanisms. chemimpex.com Cathepsins are known to be overexpressed in many types of cancer, where they contribute to the breakdown of the extracellular matrix, a key step in tumor invasion and metastasis. nih.gov By studying the effects of cathepsin inhibition, researchers can better understand the mechanics of cancer progression. nih.gov
In the context of neurodegenerative disorders, proline metabolism and protease activity are also areas of intense investigation. nih.gov Studies have pointed to a link between proline metabolism and conditions like Alzheimer's disease. nih.gov Furthermore, research has demonstrated that inhibiting the cysteine protease Cathepsin L can increase the level and activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease and a major genetic risk factor for Parkinson's disease. nih.gov The inhibition of Cathepsin L in neurons derived from a Parkinson's patient led to increased GCase activity and a reduction in phosphorylated α-synuclein, a hallmark of the disease. nih.gov These findings suggest that targeting such proteases represents a potential therapeutic strategy for related disorders. nih.gov
Table 1: Applications of L-Proline tert-Butyl Ester Hydrochloride in Proteomics Research
| Research Area | Application | Key Findings |
|---|---|---|
| Protease Inhibition | Acts as an inhibitor of cysteine proteases and cathepsins. medchemexpress.com | Found to be a biologically active compound used in the development of protease inhibitors. medchemexpress.com |
| Enzyme Assays | Used as a tool to selectively study enzyme function. chemimpex.com | Facilitates the study of biological processes and disease mechanisms by isolating protease activity. chemimpex.com |
| Disease Mechanism | Helps in understanding the role of proteases in cancer and neurodegenerative disorders. nih.govnih.gov | Inhibition of Cathepsin L, a target protease, shows potential for therapeutic strategies in GCase-deficient conditions like Parkinson's disease. nih.gov |
Drug Development and Pharmaceutical Applications
The unique chemical properties of L-Proline tert-butyl ester hydrochloride make it a versatile compound in the pharmaceutical sector. chemimpex.com It serves both as a foundational component in the creation of new molecules and as a compound with potential utility in final drug products. chemimpex.com
L-Proline tert-butyl ester hydrochloride is frequently used as a chiral building block or precursor in the synthesis of other biologically active molecules. chemimpex.com It is particularly valuable in the synthesis of peptides, which are chains of amino acids crucial in biochemistry and drug development. chemimpex.combiosynth.com Its structure allows for controlled incorporation into peptide sequences, facilitating the creation of complex therapeutic molecules. chemimpex.com
The ester form of the compound enhances the solubility and bioavailability of proline derivatives. This improved solubility is a beneficial property when formulating new drugs. chemimpex.com Its inherent biological activity, such as the inhibition of proteases, combined with these favorable formulation characteristics, makes it a compound of interest for developing new therapeutics that target specific biological pathways.
Enhancement of Solubility and Bioavailability of Proline Derivatives
A significant advantage of L-Proline tert-butyl ester hydrochloride is the enhanced solubility and stability it offers compared to its parent amino acid, L-proline. cymitquimica.comchemimpex.com The tert-butyl ester group increases the compound's lipophilicity, which improves its solubility in organic solvents commonly used in synthesis. This characteristic is crucial for its effective use as an intermediate in medicinal chemistry and peptide synthesis. The ester form has been specifically noted to enhance the solubility and bioavailability of proline derivatives, a beneficial property when developing new drug candidates that target specific biological pathways.
Studies on Peptide-Based Therapeutics
The compound is a fundamental building block in the synthesis of peptides, which are central to biochemistry and drug development. chemimpex.com In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the tert-butyl ester functions as an acid-labile protecting group for the carboxylic acid of the proline residue. This protection prevents the carboxyl group from participating in unwanted side reactions during the formation of peptide bonds. chemimpex.com Its use is compatible with standard peptide synthesis strategies, allowing for the controlled and sequential addition of amino acids to build a desired peptide chain. Researchers utilize this compound to create proline-containing peptide sequences that may exhibit specific biological activities, contributing to the development of novel peptide-based therapeutics.
Table 1: Role of L-Proline tert-Butyl Ester Hydrochloride in Peptide Synthesis
| Feature | Description | Research Relevance |
| Protecting Group | The tert-butyl ester serves as an acid-labile protecting group for the proline carboxyl function. | Prevents unwanted reactions during peptide chain elongation; can be removed under mild acidic conditions. |
| Solubility | Enhances solubility in organic solvents used in synthesis. cymitquimica.com | Facilitates easier handling and more efficient coupling reactions in synthetic protocols. chemimpex.com |
| Application | Used as a building block for incorporating proline into peptide chains. chemimpex.com | Critical for synthesizing proline-rich peptides and studying the structural and functional roles of proline in therapeutic peptides. |
Application in Prodrug Design
L-Proline tert-butyl ester hydrochloride and related structures are utilized in prodrug design to improve the pharmacokinetic properties of therapeutic agents. A prodrug is an inactive compound that is converted into an active drug within the body. The tert-butyl ester can act as a promoiety, a chemical group that masks the active drug and is designed to be cleaved enzymatically or chemically to release it.
In recent studies, tert-butyl esters have been incorporated into the design of prodrugs for complex molecules like targeted protein degraders (PROTACs) and glutamine antagonists. acs.orgnih.gov For instance, tert-butyl esterification of certain PROTACs was found to improve their oral bioavailability in mouse models. acs.org In the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-l-norleucine (B1670411) (DON), a tert-butyl ester-based design resulted in compounds with excellent metabolic stability in plasma and intestinal homogenates, high aqueous solubility, and high tumor delivery of the active drug. nih.gov This strategy is particularly effective at improving stability against gastrointestinal enzymes that would otherwise prematurely metabolize the drug. acs.org
Table 2: Research Findings in Prodrug Design
| Prodrug Strategy | Research Focus | Key Finding | Citation |
| tert-Butyl Ester Promoieties | Improving metabolic stability of 6-diazo-5-oxo-l-norleucine (DON) prodrugs. | The tert-butyl ester was resistant to hydrolysis in gastrointestinal tissue, enhancing stability. nih.govacs.org | nih.govacs.org |
| Lipid Prodrug Strategy | Enhancing CNS pharmacokinetics of VHL-recruiting targeted protein degraders. | A tert-butyl ester promoiety showed moderate release kinetics in plasma stability assays. acs.org | acs.org |
Mechanistic Studies of Biological Interactions
Beyond its role in synthesis, L-Proline tert-butyl ester hydrochloride is itself a biologically active compound, making it useful for studying molecular interactions directly. medchemexpress.commedchemexpress.com
Investigation of Molecular Targets and Pathways
The compound is employed by researchers to investigate protein folding and enzyme activity, which provides insight into fundamental biological processes and disease mechanisms. chemimpex.com Its ability to interact with specific molecular targets allows for the selective study of enzymatic pathways. A primary application in this area is in the research and development of protease inhibitors, where the compound's characteristics are of significant biochemical interest. medchemexpress.commedchemexpress.commedchemexpress.comszabo-scandic.com By using it as a tool compound, scientists can probe the function of certain proteases and better understand their role in diseases like cancer, where protease activity is often dysregulated.
Analysis of Inhibitory Effects on Specific Enzymes
L-Proline tert-butyl ester hydrochloride has been identified as having inhibitory activity against specific classes of enzymes, namely cysteine proteases and cathepsins. medchemexpress.commedchemexpress.comszabo-scandic.com This inhibitory action makes it a valuable reagent for studying the function of these enzymes. By blocking the activity of a specific cathepsin, for example, researchers can investigate the downstream effects on cellular pathways and determine the enzyme's role in various physiological or pathological processes. medchemexpress.com
Table 3: Enzyme Inhibition Profile
| Enzyme Class | Specific Enzymes | Application in Research | Citation |
| Proteases | Cysteine Proteases | Used in the development and study of protease inhibitors. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| Proteases | Cathepsins | Acts as an inhibitor, allowing for the study of their biological function and pathways. medchemexpress.commedchemexpress.comszabo-scandic.com | medchemexpress.commedchemexpress.comszabo-scandic.com |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques
Spectroscopy is a cornerstone in the chemical analysis of L-Proline tert-butyl ester hydrochloride, providing detailed information about its molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of L-Proline tert-butyl ester hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of L-Proline tert-butyl ester hydrochloride will exhibit characteristic signals corresponding to the protons of the proline ring and the tert-butyl ester group. The protons on the pyrrolidine (B122466) ring typically appear as complex multiplets due to spin-spin coupling. The nine equivalent protons of the tert-butyl group will present as a sharp singlet, a distinctive feature in the spectrum. The presence of the hydrochloride salt can influence the chemical shift of the N-H proton, which may appear as a broad signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing distinct signals for each unique carbon atom. Key resonances include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the proline ring. The chemical shifts of the carbon atoms in the pyrrolidine ring are influenced by the presence of the ester and the secondary amine hydrochloride.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Proline tert-Butyl Ester Hydrochloride
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -C(CH₃)₃ | ~1.5 | ~28 | Singlet (s) |
| -C(CH₃)₃ | - | ~82 | - |
| Proline Ring CH₂ | ~1.9-2.4 | ~24-31 | Multiplet (m) |
| Proline Ring CH₂-N | ~3.3-3.5 | ~46 | Multiplet (m) |
| Proline Ring CH-COO | ~4.2-4.4 | ~59 | Multiplet (m) |
| C=O | - | ~170 | - |
| N-H | Broad | - | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in L-Proline tert-butyl ester hydrochloride. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.
Key characteristic absorption bands for L-Proline tert-butyl ester hydrochloride include a strong C=O stretching vibration for the ester group, typically observed in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine hydrochloride salt is expected to appear as a broad band in the region of 2400-2800 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl portions of the proline ring and the tert-butyl group will be visible in the 2850-3000 cm⁻¹ region. Bending vibrations for the N-H bond of the amine salt are also expected around 1500-1600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for L-Proline tert-Butyl Ester Hydrochloride
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1730 - 1750 |
| Amine Salt (N-H) | Stretch | 2400 - 2800 (broad) |
| Amine Salt (N-H) | Bend | 1500 - 1600 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Ester (C-O) | Stretch | 1150 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of L-Proline tert-butyl ester hydrochloride and to gain insight into its structure through fragmentation analysis. The molecular formula of the free base is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The hydrochloride salt has a molecular weight of approximately 207.70 g/mol . chemimpex.comsigmaaldrich.com
In a typical mass spectrum, a molecular ion peak ([M+H]⁺ for the free base) would be expected at m/z 172. A common fragmentation pattern for tert-butyl esters is the loss of the tert-butyl group to form a stable tert-butyl carbocation (m/z 57), resulting in a prominent peak at [M-56]⁺. Another likely fragmentation is the loss of isobutylene (B52900) (56 Da), leading to the protonated L-proline peak. Further fragmentation of the proline ring can also occur, providing additional structural information. nih.govlibretexts.org
Table 3: Predicted Mass Spectrometry Fragments for L-Proline tert-Butyl Ester
| Fragment Ion | Proposed Structure | m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172 |
| [M - C₄H₈ + H]⁺ | Protonated L-Proline | 116 |
| [C₄H₉]⁺ | tert-Butyl carbocation | 57 |
| [Proline iminium ion]⁺ | C₅H₈N⁺ | 70 |
Chromatographic Separations
Chromatographic techniques are essential for assessing the purity of L-Proline tert-butyl ester hydrochloride and for monitoring the progress of chemical reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of L-Proline tert-butyl ester hydrochloride and for its quantitative analysis. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic solvent like acetonitrile or methanol (B129727). The composition of the mobile phase can be adjusted to achieve optimal separation of the target compound from any impurities or starting materials. Detection is typically performed using a UV detector, although L-Proline tert-butyl ester hydrochloride lacks a strong chromophore, which might necessitate derivatization for enhanced sensitivity, or the use of other detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS). rsc.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of reactions involving L-Proline tert-butyl ester hydrochloride. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica gel.
The plate is then developed in a suitable mobile phase, which is a solvent system chosen to effectively separate the starting materials, intermediates, and products. A common mobile phase for compounds of this polarity is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve good separation. After development, the spots are visualized, for instance, by using a potassium permanganate (KMnO₄) stain, which reacts with the amine functionality to produce a colored spot. By comparing the spots of the reaction mixture to those of the starting material, the consumption of the reactant and the formation of the product can be tracked over time. researchgate.net
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While L-Proline tert-Butyl Ester Hydrochloride, as a salt of an amino acid ester, is not directly suitable for GC analysis due to its low volatility, its enantiomeric purity can be assessed using chiral GC after appropriate derivatization.
Research into the chiral GC analysis of proline demonstrates a common strategy involving a two-step achiral derivatization process to enhance volatility without causing racemization at the chiral center. This process typically involves:
Esterification: The carboxylic acid group is converted to a more volatile ester, such as a methyl ester. In the case of the title compound, the tert-butyl ester is already present.
Acylation: The secondary amine of the proline ring is acylated, often using reagents like acetic anhydride or trifluoroacetic anhydride, to replace the active hydrogen. This step is crucial as the remaining underivatized amine group can lead to poor peak shape (tailing) during chromatographic analysis.
Once derivatized, the compound can be analyzed on a chiral capillary column, such as one with a cyclodextrin-based stationary phase. gcms.cz The chiral environment of the column allows for the separation of the L- and D-enantiomers, which appear as distinct peaks in the chromatogram. The relative area of these peaks can be used to determine the enantiomeric excess (e.e.) of the L-Proline tert-Butyl Ester derivative, providing a quantitative measure of its chiral purity. The choice of derivatizing agent can even influence the elution order of the enantiomers. This methodology ensures that the starting material meets the stringent stereochemical requirements for its use in asymmetric synthesis and peptide chemistry. americanlaboratory.com
Crystallographic Analysis
Crystallographic analysis, particularly X-ray diffraction, is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Optical Characterization
Optical characterization methods are fundamental for analyzing chiral molecules like L-Proline tert-Butyl Ester Hydrochloride. These techniques measure the interaction of the compound with plane-polarized light, which is a direct consequence of its molecular asymmetry.
Specific rotation ([α]) is a fundamental, intrinsic property of a chiral compound and is a critical parameter for confirming its enantiomeric identity and purity. It is defined as the observed angle of rotation of plane-polarized light when it passes through a sample of a specific concentration and path length under defined conditions (e.g., temperature and wavelength of light, typically the sodium D-line at 589 nm).
The specific rotation of L-Proline tert-Butyl Ester Hydrochloride is consistently reported as a negative value, indicating that it is levorotatory (rotates the plane of polarized light to the left). This measurement serves as a rapid and reliable quality control metric. A measured value that matches the established literature value confirms that the sample is the correct L-enantiomer and has a high degree of chiral purity. Any significant deviation from the expected value could indicate the presence of the D-enantiomer as an impurity or potential racemization.
The table below compiles specific rotation data reported by various suppliers, highlighting the consistent optical properties of this compound.
| Specific Rotation [α] | Conditions (Concentration, Solvent) | Source |
|---|---|---|
| -31.4 ± 2° | c = 0.5, Water | Thermo Fisher Scientific thermofisher.com |
| -30.0 to -33.0° | c = 1, Water | TCI Chemicals tcichemicals.com |
| -33 ± 2.5° | c = 2, Ethanol | Chem-Impex chemimpex.com |
Future Research Directions and Translational Impact
Exploration of Novel Applications in Emerging Fields
The unique structural characteristics of L-proline tert-butyl ester hydrochloride, particularly its chiral nature and the presence of a chemically labile protecting group, make it a candidate for development in advanced scientific fields beyond traditional peptide synthesis.
Material Science Applications (e.g., polymers and novel materials)
The integration of chiral units like L-proline into polymer backbones is an emerging area in material science, and L-proline tert-butyl ester serves as a key precursor in this endeavor. Researchers are exploring its potential in creating new polymers with unique structural properties.
One specific application involves the synthesis of L-proline functionalized polymers through methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this process, a derivative of the compound, such as a bis-protected 4-hydroxy-L-proline, is first created where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is protected as a tert-butyl ester. nih.gov This dual protection allows for the creation of a functional monomer that can be incorporated into a polymer chain. nih.gov After polymerization, the protecting groups can be removed under acidic conditions to expose the catalytically active L-proline moieties, creating a polymer-supported organocatalyst. nih.gov The tert-butyl ester is crucial as it remains stable during polymerization but can be cleaved cleanly afterward. nih.gov The introduction of such chiral, catalytically active sites into materials can lead to the development of novel, reusable catalysts for asymmetric synthesis, a significant advancement in creating enantiomerically pure compounds. chemimpex.com The broader introduction of such polymer platforms into the biomedical field has the potential to advance areas like tissue engineering and drug delivery. sigmaaldrich.com
| Step | Description | Reagents/Conditions | Outcome | Citation |
| Monomer Synthesis | A bis-protected 4-hydroxy-L-proline is prepared to serve as the monomer for polymerization. | Boc-O-benzyl-L-hydroxyproline modified via protection/deprotection reactions. | A monomer with both amino and acid functionalities protected by tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) groups, respectively. | nih.gov |
| Polymerization | The functionalized monomer is copolymerized using RAFT polymerization. | RAFT polymerization techniques. | An L-proline functionalized copolymer with protected catalytic sites integrated into the polymer backbone. | nih.gov |
| Deprotection | The polymer is treated to remove the protecting groups and activate the L-proline units. | Trifluoroacetic acid (TFA). | The tert-butyl ester and Boc groups are removed, exposing the carboxylic acid and amino functionalities for catalytic activity. | nih.gov |
Development of More Efficient and Sustainable Synthetic Routes
As the applications for L-proline tert-butyl ester hydrochloride expand, so does the demand for more efficient, environmentally friendly, and scalable manufacturing processes.
Environmentally Benign Synthesis (Green Chemistry)
Traditional methods for synthesizing tert-butyl esters often involve reagents and conditions that are not environmentally ideal. In response, research is moving towards more sustainable approaches. A significant advancement is the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. rsc.org This method has been shown to be more efficient and sustainable compared to conventional batch processes. rsc.org
Process Intensification and Scalability
Process intensification focuses on developing smaller, more efficient, and often continuous manufacturing systems. For the production of butyl esters, one innovative approach involves a continuous setup combining a stirred tank reactor with a continuous centrifugal contactor separator (CCCS). nih.govrug.nl In this system, an enzymatic reaction is carried out in a biphasic liquid system. rug.nl The cascade of the reactor and the CCCS allows for integrated reaction and liquid-liquid separation. nih.govrug.nl
This technology has demonstrated high efficiency, achieving yields of up to 93% for fatty acid butyl esters in a once-through mode of operation over an 8-hour period without significant issues. nih.govrug.nl Such a system is of particular interest as it allows for the potential recycling of the catalyst (e.g., an enzyme in the aqueous phase), which could make the process more economically viable on an industrial scale. rug.nl The successful application of this continuous processing technology to related ester syntheses provides a clear blueprint for scaling up the production of L-proline tert-butyl ester hydrochloride.
| Parameter | Details | Finding | Citation |
| System Setup | A cascade of a continuous stirred tank reactor and a continuous centrifugal contactor separator (CCCS). | Allows for integrated reaction and efficient liquid-liquid separation. | rug.nl |
| Reaction | Enzymatic synthesis of fatty acid butyl esters from sunflower oil and 1-butanol. | Proof of concept for continuous butyl ester synthesis. | rug.nl |
| Performance | The system was operated in a once-through mode. | A fatty acid butyl ester yield of up to 93% was achieved. | nih.govrug.nl |
| Operational Stability | The cascade was run continuously. | Stable operation was maintained for 8 hours. | nih.govrug.nl |
| Potential | The CCCS allows for the separation and recycling of the aqueous phase containing the enzyme. | Offers a pathway to more economically viable and intensified industrial processes. | rug.nl |
Advanced Mechanistic Investigations
Deeper mechanistic understanding of how L-proline tert-butyl ester functions in chemical reactions is crucial for optimizing its use and designing new applications. Research in this area focuses on its role as a chiral auxiliary, which is a molecule that controls the stereochemical outcome of a reaction. chemimpex.com
Studies on the alkylation of proline enolates have revealed that the diastereoselectivity of the reaction is highly dependent on factors like the N-protecting group. nih.gov The chirality of the starting amino ester is preserved during the reaction in the form of "transient conformational chirality" in the reactive enolate intermediate. nih.gov The choice of protecting group on the nitrogen atom is critical for generating the specific chiral, non-racemic enolate needed to achieve high stereospecificity. nih.gov In asymmetric reactions, proline derivatives are known to form key intermediates such as iminium ions or enamines with carbonyl groups, which directs the stereochemical course of the reaction. mdpi.com The ester-enolate Claisen rearrangement is another powerful method where the chirality of a proline-containing ester can be effectively transferred to a newly formed carbon-carbon bond. nih.gov These advanced investigations provide fundamental insights that enable chemists to better predict and control the outcomes of complex asymmetric syntheses.
Translational Research in Pharmaceutical and Medical Sciences
The unique structural and chemical properties of L-Proline tert-Butyl Ester Hydrochloride make it a valuable scaffold for translational research, particularly in drug discovery and medical diagnostics. chemimpex.comcymitquimica.com
As a derivative of the amino acid proline, this compound is a key building block in peptide synthesis and the formulation of various pharmaceuticals. chemimpex.comtcichemicals.com Its established role in the development of protease inhibitors opens a direct path for new drug discovery initiatives. medchemexpress.com Furthermore, ester derivatives of bioactive compounds are often explored as prodrugs to enhance properties like cell permeability and bioavailability, as demonstrated in studies where tert-butyl esters of L-γ-methyleneglutamic acid amides were evaluated for anticancer activity. nih.gov
Future drug discovery initiatives could focus on:
Scaffold for Inhibitor Libraries: Using the proline scaffold to synthesize diverse libraries of small molecules for high-throughput screening against new therapeutic targets, particularly in oncology and inflammatory diseases where proteases are often dysregulated.
Prodrug Development: Designing and synthesizing prodrugs of known therapeutic agents by incorporating the L-proline tert-butyl ester moiety to improve their pharmacokinetic profiles.
Peptidomimetic Design: Leveraging the constrained ring structure of proline to create peptidomimetics that mimic the structure of natural peptides, targeting protein-protein interactions that are difficult to address with traditional small molecules.
Table 2: Potential Therapeutic Areas for Drug Discovery
| Therapeutic Area | Rationale |
|---|---|
| Oncology | Targeting proteases like cathepsins involved in tumor invasion and metastasis. medchemexpress.com |
| Infectious Diseases | Developing inhibitors against viral or bacterial proteases essential for pathogen replication. |
| Neurodegenerative Disorders | Modulating enzyme activity related to protein misfolding and aggregation. chemimpex.com |
| Inflammatory Diseases | Inhibiting proteases that play a role in the inflammatory cascade. |
Diagnostic Agent Development
While direct evidence is nascent, the chemical structure of L-Proline tert-Butyl Ester Hydrochloride is suitable for adaptation into diagnostic agents. Bifunctional chelators, such as DO2A-tert-butyl ester, are used to develop radionuclide imaging tracers, demonstrating the utility of ester groups in this field. medchemexpress.com
Future research could explore the development of L-proline-based diagnostic tools by:
Functionalization for Imaging: Modifying the compound to chelate radioisotopes (for PET or SPECT imaging) or to be conjugated with fluorescent dyes (for optical imaging).
Activity-Based Probes: Designing probes where the imaging signal is activated upon interaction with a specific enzyme target (e.g., a cathepsin). This would allow for real-time visualization of enzyme activity in living systems, providing valuable information about disease states.
Targeted MRI Contrast Agents: Attaching the proline scaffold to gadolinium complexes to create targeted MRI contrast agents that accumulate in tissues with high expression of a particular enzyme, enhancing diagnostic accuracy.
Computational Chemistry and Modeling
Computational tools are indispensable for accelerating research and providing insights that are difficult to obtain through experiments alone. The known structure of L-Proline tert-Butyl Ester Hydrochloride, including its SMILES and InChI notations, provides the necessary input for sophisticated modeling studies. cymitquimica.comsigmaaldrich.com
Computational chemistry offers a powerful approach to understanding and predicting the behavior of L-Proline tert-Butyl Ester Hydrochloride in chemical reactions. The steric hindrance imparted by the tert-butyl group is a key feature that can be effectively modeled to predict its influence on reactivity. cymitquimica.com
Future modeling efforts should include:
Transition State Modeling: Using Density Functional Theory (DFT) to calculate the energies of different reaction pathways and transition states, allowing for the accurate prediction of stereochemical outcomes in asymmetric catalysis.
Molecular Docking: Simulating the docking of this compound and its derivatives into the active sites of target enzymes. These models can predict binding modes and affinities, guiding the rational design of more potent and selective inhibitors and corroborating findings from biological assays.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of proline derivatives with their catalytic activity or biological potency, enabling the predictive design of new compounds with enhanced properties.
Table 3: Computational Modeling Approaches
| Modeling Technique | Application for L-Proline tert-Butyl Ester Hydrochloride |
|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting enantioselectivity in catalysis. |
| Molecular Docking | Predicting binding poses and affinities to biological targets like proteases. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound within an enzyme active site or in solution. |
| QSAR | Building predictive models for designing new catalysts or inhibitors based on structural properties. |
Molecular Docking and Dynamics Simulations for Biological Interactions
While L-Proline tert-Butyl Ester Hydrochloride is primarily recognized as a chiral building block in synthetic chemistry, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful predictive tools to understand its potential biological interactions. chemimpex.com Direct simulation studies focusing exclusively on L-Proline tert-Butyl Ester Hydrochloride are not extensively documented in public research. However, a wealth of computational research on L-proline and its derivatives provides a robust framework for inferring its potential behavior and guiding future investigations. These in silico techniques are crucial for rational drug design and for understanding the mechanisms of organocatalysis, which often mimic enzymatic processes. rsc.orglongdom.org
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For proline derivatives, this is often used to investigate how they might fit into the active site of a protein or interact with other molecules.
Research into more complex proline derivatives demonstrates the utility of this approach. For instance, a molecular docking study was performed on a Ni(II) proline dithiocarbamate (B8719985) complex (Ni(II)ProDtc) to evaluate its potential as an anticancer agent by targeting the estradiol-estrogen receptor-α protein. nih.gov Such studies identify key binding poses, calculate binding affinities, and pinpoint specific amino acid residues involved in the interaction. Another study investigating the interaction between L-proline and Cyanidin-3-O-Glycoside (C3G) used molecular docking to reveal favorable binding conformations. nih.gov The results indicated a strong interaction, with a calculated binding energy of -1.7 kcal/mol, primarily driven by hydrogen bonds between the carboxyl group of L-proline and the hydroxyl groups on C3G. nih.gov These examples highlight how docking can elucidate the binding modes of proline-containing structures, a principle that can be extended to predict the interactions of L-Proline tert-Butyl Ester with biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the physical movement and conformational changes of atoms and molecules over time. For proline-containing systems, MD is essential for understanding their dynamic behavior in a biological context, such as in an aqueous environment or as part of a larger peptide chain.
Solvation and Conformation: MD simulations of L-proline in water have shown that it has a significant ordering effect on surrounding water molecules, more so than other common osmolytes. researchgate.netunimi.it This ability to structure its immediate environment is a key aspect of its biological function. The simulations also explore the conformational flexibility of the proline ring, which is crucial for its role in protein structure and catalysis. unimi.it
Computational studies, particularly using Density Functional Theory (DFT), are also heavily employed to analyze the transition states of proline-catalyzed reactions, such as the aldol (B89426) condensation. rsc.orgresearchgate.net These simulations rationalize stereoselectivity by examining weak interactions like hydrogen bonding and coulombic forces within the transition state, offering a detailed view of the molecule's interactive potential that is analogous to studying an enzyme-substrate complex. rsc.orgwikipedia.org
The table below summarizes representative findings from computational studies on proline derivatives, illustrating the type of data generated and its application.
Interactive Data Table: Computational Interaction Studies of Proline Derivatives
| Proline Derivative Studied | Interaction Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Ni(II) proline dithiocarbamate | Estradiol-estrogen receptor-α | Molecular Docking | Identified active site interactions for potential anticancer activity. | nih.gov |
| L-Proline | Cyanidin-3-O-Glycoside (C3G) | Molecular Docking & MD | Calculated binding energy of -1.7 kcal/mol; identified hydrogen bonding as the primary stabilizing force. | nih.gov |
| Bicyclic Proline Analogues | p-Nitrobenzaldehyde (Aldol Reaction) | Density Functional Theory (DFT) | Analyzed transition state geometries to rationalize high stereoselectivity in organocatalysis. Identified key weak interactions influencing product formation. | rsc.org |
| L-Proline | Water (Aqueous Solution) | Molecular Dynamics (MD) | Demonstrated that proline strongly affects water structure, providing insight into its role as a bioprotectant. | researchgate.netunimi.it |
| ArkA (Proline-Rich Peptide) | Itself (conformational dynamics) | Molecular Dynamics (MD) | Showed frequent sampling of cis-proline conformations, crucial for biological signaling and partner protein binding. | frontiersin.org |
Q & A
Q. What are the standard synthetic routes for L-Proline tert-Butyl Ester Hydrochloride, and how can reaction yields be optimized?
The compound is typically synthesized via esterification of L-proline with tert-butyl alcohol under acidic conditions, followed by hydrochloride salt formation. A common method involves reacting L-proline with tert-butyl chloroacetate in the presence of a base like triethylamine, followed by HCl treatment. However, yields may vary (e.g., 10% in some routes). Optimization strategies include:
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Purity and structure should be validated using:
- NMR spectroscopy (¹H/¹³C) to confirm esterification and absence of impurities.
- HPLC (with UV detection) for quantitative purity assessment (>95% as per supplier specifications).
- Melting point analysis (148–151°C for related proline esters) to verify consistency .
- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., 207.69 g/mol for the hydrochloride salt) .
Q. How is this compound utilized in peptide synthesis protocols?
As a protected amino acid derivative, it serves as a building block in solid-phase peptide synthesis (SPPS):
- The tert-butyl ester group protects the carboxylic acid during coupling reactions.
- Compatible with Fmoc/t-Boc strategies, enabling sequential deprotection.
- Critical for synthesizing proline-rich peptides, where steric hindrance requires optimized coupling reagents (e.g., HATU or PyBOP) .
Advanced Research Questions
Q. What experimental approaches elucidate its mechanism of cysteine protease inhibition?
To study inhibition kinetics and binding modes:
- Enzyme activity assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin L).
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular docking : Simulate interactions with protease active sites (e.g., cysteine residues) using software like AutoDock .
Q. How does solvent polarity and pH affect its stability in storage and reaction conditions?
Stability studies should include:
- Accelerated degradation tests : Expose the compound to varied pH (3–9) and temperatures (4–40°C).
- HPLC monitoring : Track decomposition products (e.g., free proline or tert-butyl alcohol).
- Storage recommendations : Anhydrous conditions at –20°C to prevent ester hydrolysis, validated by NMR stability checks .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies (e.g., varying IC₅₀ values) require:
- Replication : Adhere to NIH guidelines for detailed experimental reporting (e.g., enzyme source, buffer composition) .
- Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes are statistically powered.
- Control standardization : Use reference inhibitors (e.g., E-64 for cysteine proteases) to calibrate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
